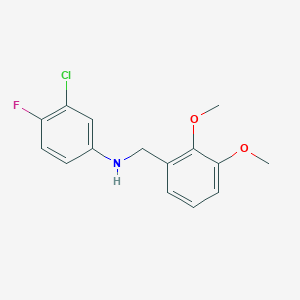
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine, also known as CFMDA, is a chemical compound that has been widely studied for its potential applications in scientific research. CFMDA is a member of the phenethylamine family of compounds, which are known for their diverse range of biological activities. In
Applications De Recherche Scientifique
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the primary uses of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is able to penetrate cell membranes and react with ROS to produce a fluorescent signal, which can be detected using fluorescence microscopy or flow cytometry. This makes (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine a valuable tool for studying oxidative stress and the role of ROS in various disease states.
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine has also been investigated for its potential as a neuroprotective agent. Studies have shown that (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is able to protect neurons from oxidative stress-induced damage, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is not fully understood, but it is thought to involve the reaction of the compound with ROS to produce a fluorescent signal. (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is able to penetrate cell membranes and react with ROS, which are highly reactive molecules that can cause damage to cells and tissues. By reacting with ROS, (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine may be able to prevent or mitigate the damage caused by oxidative stress.
Biochemical and Physiological Effects:
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine has been shown to have a number of biochemical and physiological effects, including the ability to protect neurons from oxidative stress-induced damage. In addition, (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is its ability to detect ROS in living cells, which makes it a valuable tool for studying oxidative stress and the role of ROS in various disease states. However, there are also limitations to the use of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine in lab experiments. For example, (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine may not be able to detect all types of ROS, and its fluorescent signal may be affected by factors such as pH and temperature.
Orientations Futures
There are a number of future directions for research on (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine. One area of interest is the development of new fluorescent probes based on the structure of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine, which may have improved sensitivity and selectivity for detecting ROS. Another area of research is the investigation of the neuroprotective properties of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine involves the reaction of 3-chloro-4-fluoroaniline with 2,3-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to yield pure (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine. This synthesis method has been well-established and has been used in numerous studies to produce (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine for research purposes.
Propriétés
IUPAC Name |
3-chloro-N-[(2,3-dimethoxyphenyl)methyl]-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2/c1-19-14-5-3-4-10(15(14)20-2)9-18-11-6-7-13(17)12(16)8-11/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEUPHRSZWVWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)
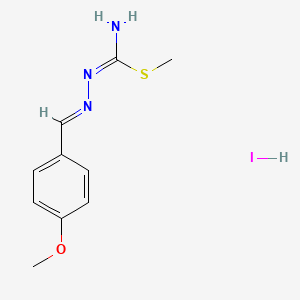
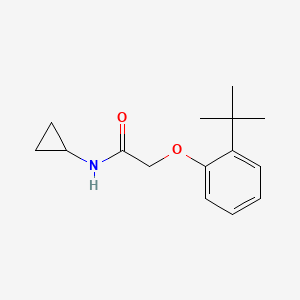
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)
![N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)


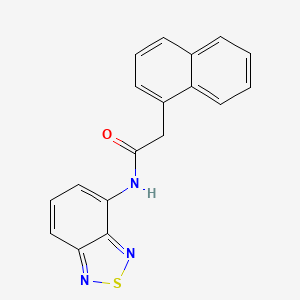
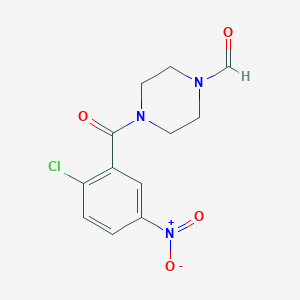
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B5730253.png)

![N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide](/img/structure/B5730288.png)